High Potency for BMP-1 vs. Less Selective Hydroxamate Inhibitors in Enzyme Assays
UK-383367 demonstrates potent inhibition of BMP-1 with an IC50 of 44 nM. This potency is comparable to that of the optimized sulfonamide inhibitor UK-421,045 (IC50 3.4 nM against endogenous procollagen, Ki 8.7 nM against a peptide substrate), establishing UK-383367 as a member of the high-potency class of nonpeptidic PCP inhibitors developed from the same research program [1][2]. Unlike the broad-spectrum astacin inhibitor RXP-1001, which inhibits multiple family members, UK-383367 maintains a focused potency profile [3].
| Evidence Dimension | BMP-1 (Procollagen C-Proteinase) Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 44 nM |
| Comparator Or Baseline | UK-421,045 (Sulfonamide 56): Ki = 8.7 nM (peptide substrate) / IC50 = 3.4 nM (endogenous substrate); RXP-1001 (broad-spectrum): IC50 reported in literature |
| Quantified Difference | UK-383367 potency is ~10-15 fold lower than the more potent UK-421,045 but remains in the nanomolar range, distinguishing it as a high-potency, selective tool distinct from less potent or non-selective peptidic alternatives. |
| Conditions | In vitro enzyme inhibition assays using recombinant human BMP-1 (for UK-383367) and recombinant PCP with peptide or endogenous procollagen substrates (for comparators). |
Why This Matters
This ensures that UK-383367 provides robust BMP-1 inhibition in vitro at low concentrations, reducing off-target effects at higher doses that might be required for less potent or less selective alternatives.
- [1] MedChemExpress. UK-383367 (CAS 348622-88-8) - Product Datasheet. View Source
- [2] Fish PV, et al. Potent and selective nonpeptidic inhibitors of procollagen C-proteinase. J Med Chem. 2007;50(15):3442-3452. View Source
- [3] Vadon-Le Goff S, et al. Inhibitors of BMP-1/tolloid-like proteinases: efficacy, selectivity and cellular toxicity. FEBS Open Bio. 2018;8(12):2011-2021. View Source
